[5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone
Overview
Description
[5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone, also known as NPC1161B, is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of nitrophenyl-substituted pyrrolidines and has been studied for its potential use in various biomedical applications.
Mechanism of Action
The exact mechanism of action of [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been suggested that it may act by modulating the activity of certain enzymes involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various enzymes involved in the regulation of cell growth and survival. It has also been shown to exhibit anti-inflammatory and analgesic properties. In addition, it has been suggested that this compound may have neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone is its potential use as a pharmacological agent. It has shown promising results in various in vitro and in vivo studies, and its potential use in the treatment of various diseases is currently being investigated. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain applications.
Future Directions
There are several potential future directions for research on [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of various types of cancer. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Scientific Research Applications
[5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone has been extensively studied for its potential use as a pharmacological agent. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties in various in vitro and in vivo studies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
(5-nitro-2-pyrrolidin-1-ylphenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(13-6-2-1-3-7-13)15-12-14(19(21)22)8-9-16(15)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGILXIWGGIKHNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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